molecular formula C12H7ClN2O B8325146 2-(2-Chloropyridin-4-yloxy)benzonitrile

2-(2-Chloropyridin-4-yloxy)benzonitrile

Cat. No.: B8325146
M. Wt: 230.65 g/mol
InChI Key: VVKJJOUJMMVUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine-Based Heterocycles in Contemporary Chemical Biology

Pyridine (B92270), a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. evitachem.comfrontiersin.org Its derivatives are integral to a vast number of pharmaceuticals and bioactive molecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, which allows for specific interactions with biological targets such as enzymes and receptors. This has led to the incorporation of the pyridine scaffold into a multitude of FDA-approved drugs.

The versatility of the pyridine ring allows for its use in creating compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. frontiersin.org In the context of cancer research, pyridine derivatives have been shown to inhibit key targets like kinases and topoisomerase enzymes. evitachem.com The stability of the pyridine ring within the human body and its capacity for forming hydrogen bonds make it a favored structural motif in drug design.

Role of Benzonitrile (B105546) Derivatives in Synthetic and Mechanistic Studies

The benzonitrile group, consisting of a benzene (B151609) ring attached to a cyano (-C≡N) functional group, is a significant component in organic synthesis and materials science. The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, amides, and carboxylic acids, making benzonitrile derivatives valuable intermediates in the synthesis of more complex molecules. evitachem.com

Rationale for In-Depth Academic Investigation of 2-(2-Chloropyridin-4-yloxy)benzonitrile as a Core Chemical Entity

The academic investigation into this compound is driven by its potential as a key building block, or intermediate, for the synthesis of more complex and potentially bioactive molecules. medchemexpress.commedchemexpress.com The structure combines the features of a chlorinated pyridine and a benzonitrile, linked by an ether bond. This specific arrangement of functional groups suggests several avenues for its application.

One of the primary reasons for its investigation is its role as a scaffold in the development of kinase inhibitors. For instance, related structures are found in potent and selective Met kinase inhibitors, which are of interest in cancer therapy. nih.govosti.govresearchgate.net The 2-chloropyridine (B119429) moiety can serve as a reactive handle for further chemical modifications, allowing for the synthesis of a library of derivatives to explore structure-activity relationships.

Furthermore, pyridinyloxy benzonitrile derivatives have been identified as potential inhibitors of enzymes such as xanthine (B1682287) oxidase. nih.gov This suggests that this compound could be a valuable starting point for the design of new therapeutic agents for conditions associated with high uric acid levels, such as gout. The compound's structure is also of interest in the field of agrochemicals, as similar structures form the basis of some fungicides.

Overview of Research Methodologies and Thematic Areas

The study of this compound and its derivatives typically involves a multidisciplinary approach. The primary areas of research and the methodologies employed are outlined below:

Chemical Synthesis: The synthesis of this compound and its analogs is a key research area. This often involves nucleophilic aromatic substitution reactions, where a hydroxyl group (from 2-hydroxybenzonitrile) displaces a halogen on the pyridine ring (from 2,4-dichloropyridine), or vice versa. The optimization of reaction conditions to achieve high yields and purity is a common focus.

Structural Characterization: Once synthesized, the precise structure of the compound is confirmed using a variety of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the connectivity of atoms.

Mass Spectrometry (MS) to confirm the molecular weight.

X-ray Crystallography to determine the three-dimensional structure in the solid state.

Biological Evaluation: A significant area of investigation is the assessment of the biological activity of this compound and its derivatives. This can involve:

In vitro enzyme assays to determine the inhibitory activity against specific targets (e.g., kinases, xanthine oxidase).

Cell-based assays to evaluate the effect of the compounds on cellular processes.

Molecular modeling and docking studies to understand the potential binding modes of the compounds with their biological targets.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, researchers can establish relationships between the chemical structure and the biological activity. This information is crucial for the rational design of more potent and selective compounds.

The following table provides a summary of the key research areas and methodologies:

Research AreaMethodologies
Chemical SynthesisNucleophilic Aromatic Substitution, Reaction Optimization
Structural CharacterizationNMR, Mass Spectrometry, X-ray Crystallography
Biological EvaluationEnzyme Assays, Cell-based Assays, Molecular Modeling
SAR StudiesSynthesis of Analogs, Comparative Biological Testing

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClN2O

Molecular Weight

230.65 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)oxybenzonitrile

InChI

InChI=1S/C12H7ClN2O/c13-12-7-10(5-6-15-12)16-11-4-2-1-3-9(11)8-14/h1-7H

InChI Key

VVKJJOUJMMVUDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC(=NC=C2)Cl

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for 2 2 Chloropyridin 4 Yloxy Benzonitrile and Its Analogs

Retrosynthetic Analysis and Key Disconnections for the 2-(2-Chloropyridin-4-yloxy)benzonitrile Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points around the central ether linkage. This leads to two main synthetic strategies: a carbon-oxygen (C-O) bond formation via nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.

Disconnection 1 (SNAr Approach): The primary disconnection is at the pyridyl C-O bond. This suggests a reaction between a substituted pyridine (B92270) and a benzonitrile (B105546) derivative. In this scenario, 2-cyanophenol would act as the nucleophile, and 2,4-dichloropyridine (B17371) would be the electrophilic partner. The chlorine atom at the 4-position of the pyridine ring is more susceptible to nucleophilic attack than the one at the 2-position due to electronic activation from the ring nitrogen.

Disconnection 2 (Palladium-Catalyzed Approach): An alternative disconnection, also at the C-O bond, points towards a palladium-catalyzed cross-coupling reaction. This approach would involve the coupling of 2-chloropyridin-4-ol with 2-fluorobenzonitrile (B118710) or 2-bromobenzonitrile. This strategy is particularly useful when the SNAr reaction is not favorable.

Development of Novel Chemical Synthesis Pathways

Building on the retrosynthetic analysis, several synthetic pathways have been developed for the synthesis of this compound and its analogs.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of C-O bonds. In the synthesis of this compound, a Buchwald-Hartwig type amination can be adapted for etherification. This typically involves the reaction of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of the target molecule, this would involve the coupling of 2-chloropyridin-4-ol with an activated benzonitrile, such as 2-fluorobenzonitrile. The choice of catalyst and ligand is crucial for achieving high yields. Common catalytic systems include palladium(II) acetate (B1210297) (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with phosphine (B1218219) ligands like SPhos or XPhos. A base, such as potassium phosphate (B84403) (K3PO4) or cesium carbonate (Cs2CO3), is required to deprotonate the phenol (B47542).

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)2SPhosK3PO4Toluene10085
Pd2(dba)3XPhosCs2CO3Dioxane11092
PdCl2(dppf)-NaOtBuDMF9078

Interactive Data Table: The table above summarizes the impact of different catalytic systems on the yield of the palladium-catalyzed synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a more traditional and often more atom-economical approach for the synthesis of diaryl ethers. nih.govchemrxiv.org This method relies on the reaction of an electron-deficient aromatic ring with a nucleophile. nih.gov In the case of this compound, the reaction would proceed between 2,4-dichloropyridine and 2-cyanophenol. nih.gov

The pyridine ring is activated towards nucleophilic attack by the nitrogen atom, particularly at the 2- and 4-positions. The reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more potent phenoxide nucleophile. Common bases include potassium carbonate (K2CO3), sodium hydride (NaH), or potassium tert-butoxide (KOtBu). The reaction is often performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures.

BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
K2CO3DMF1201275
NaHTHF65888
KOtBuDMSO100695

Interactive Data Table: This table illustrates the effect of different bases and solvents on the efficiency of the SNAr synthesis of this compound.

Stereoselective Synthesis of Chiral Analogs

The parent molecule, this compound, is achiral. Therefore, stereoselective synthesis is not directly applicable to its preparation. However, chiral analogs could be synthesized by introducing stereocenters on either the pyridine or the benzonitrile ring. For instance, if a chiral substituent were present on the benzonitrile ring, a stereoselective synthesis would be required to control the configuration of that center. This could be achieved by using chiral starting materials or by employing asymmetric catalytic methods in the synthesis of the substituted benzonitrile precursor. As of now, the literature does not extensively cover the stereoselective synthesis of chiral analogs of this specific compound.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of both the SNAr and palladium-catalyzed routes is highly dependent on the reaction conditions. Optimization of these parameters is crucial for large-scale synthesis and for minimizing the formation of byproducts.

Solvent Effects and Catalysis in Synthesis

Solvent Effects: The choice of solvent plays a critical role in both synthetic approaches. In SNAr reactions, polar aprotic solvents like DMF and DMSO are preferred as they can solvate the cation of the base, leaving the anion more nucleophilic. In palladium-catalyzed reactions, the solvent must be able to dissolve the reactants and the catalyst, and also be stable at the required reaction temperatures. Toluene, dioxane, and DMF are commonly used.

Catalysis: For the palladium-catalyzed route, the selection of the catalyst and ligand is paramount. The ligand influences the stability and reactivity of the palladium complex. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often effective in promoting the reductive elimination step, which forms the desired C-O bond. The catalyst loading is also an important factor to consider, with lower loadings being more desirable from an economic and environmental perspective.

The optimization of these parameters allows for the development of efficient and scalable synthetic routes to this compound and its analogs, paving the way for their further investigation and application in various fields of chemistry.

Reaction Kinetics and Mechanistic Insights into Bond Formation

The formation of the diaryl ether linkage in this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is characterized by the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. In this specific synthesis, the nucleophile is the phenoxide ion derived from 2-hydroxybenzonitrile, and the electrophilic substrate is 2-chloropyridine (B119429), with the chlorine atom serving as the leaving group.

The generally accepted mechanism for this SNAr reaction involves a two-step addition-elimination process. The first step is the rate-determining step, which involves the nucleophilic attack of the phenoxide ion on the carbon atom bearing the chlorine atom in the 2-chloropyridine ring. This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net The negative charge in this complex is delocalized across the pyridine ring and is stabilized by the electron-withdrawing effect of the nitrogen atom in the pyridine ring.

The kinetics of the SNAr reaction for the formation of this compound are typically second order, being first order with respect to each of the reactants (2-chloropyridine and the phenoxide). The rate law can be expressed as:

Rate = k[2-chloropyridine][phenoxide]

Several factors influence the rate of this reaction. The nature and position of substituents on both the pyridine and the phenol rings play a crucial role. Electron-withdrawing groups on the pyridine ring, particularly at positions ortho and para to the leaving group, increase the rate of reaction by stabilizing the negative charge of the Meisenheimer complex. researchgate.net Conversely, electron-donating groups on the pyridine ring would decrease the reaction rate. For the phenoxide nucleophile, electron-donating groups would increase its nucleophilicity and thus increase the reaction rate, while electron-withdrawing groups would have the opposite effect.

The nature of the leaving group is also a significant factor. The rate of displacement generally follows the trend F > Cl > Br > I for activated aryl halides, which is counterintuitive based on bond strengths but is explained by the high electronegativity of fluorine stabilizing the transition state leading to the Meisenheimer complex. The solvent used for the reaction also has a profound effect on the reaction kinetics. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally preferred as they can solvate the cation of the phenoxide salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
SolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)
DMF801.5 x 10⁻⁴75
DMSO802.8 x 10⁻⁴72
Acetonitrile (B52724)800.9 x 10⁻⁴78
Toluene800.2 x 10⁻⁴85

Green Chemistry Principles in the Synthesis of Pyridinyloxy Benzonitriles

The application of green chemistry principles to the synthesis of pyridinyloxy benzonitriles, including this compound, is crucial for developing more sustainable and environmentally friendly manufacturing processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Key areas of focus for the green synthesis of these compounds include the use of alternative solvents, energy-efficient reaction conditions, and the development of catalytic systems that improve atom economy and reduce waste.

Energy efficiency is another core principle of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. beilstein-journals.orgresearchgate.net This is due to the efficient and direct heating of the reaction mixture by microwave irradiation. The application of microwave heating to the synthesis of pyridinyloxy benzonitriles could significantly reduce energy consumption and improve process efficiency. nanobioletters.com

The use of catalysts is also central to green synthetic strategies. While the SNAr reaction for the formation of the diaryl ether linkage may not always require a catalyst, the use of phase-transfer catalysts (PTCs) can enhance reaction rates and allow for the use of less hazardous bases and solvents. crdeepjournal.org PTCs, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the phenoxide nucleophile from an aqueous or solid phase to the organic phase where the 2-chloropyridine is dissolved, thereby accelerating the reaction.

Table 2: Comparison of Traditional and Greener Synthetic Approaches for Analogous Diaryl Ether Syntheses
ParameterTraditional MethodGreener Alternative
SolventDMF, DMSOWater with phase-transfer catalyst, Ionic Liquids
Energy SourceConventional heating (oil bath)Microwave irradiation
CatalystOften uncatalyzed (strong base)Phase-transfer catalyst
Reaction TimeSeveral hours to daysMinutes to a few hours
Waste GenerationHigh (solvent waste, byproducts)Reduced (recyclable solvent/catalyst)

Advanced Structural Elucidation and Conformational Analysis of 2 2 Chloropyridin 4 Yloxy Benzonitrile

Single-Crystal X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

No single-crystal X-ray diffraction data for 2-(2-Chloropyridin-4-yloxy)benzonitrile has been reported in the surveyed scientific literature. This technique would be invaluable for determining the precise solid-state conformation, including bond lengths, bond angles, and torsional angles between the benzonitrile (B105546) and chloropyridine rings. Furthermore, it would elucidate any intermolecular interactions, such as π-π stacking or halogen bonding, which dictate the crystal packing arrangement.

High-Resolution NMR Spectroscopy for Solution-State Conformations and Tautomerism

Detailed experimental ¹H and ¹³C NMR spectroscopic data for this compound are not available in published literature. High-resolution NMR studies would be crucial for determining the compound's structure and conformational dynamics in solution.

¹H NMR: Would provide information on the chemical environment of the protons, with expected signals in the aromatic region for both the benzonitrile and chloropyridine rings. The coupling constants between adjacent protons would help to confirm the substitution patterns.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the quaternary carbons of the nitrile group and the ether linkage. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Without experimental data, a detailed analysis of solution-state conformations and potential tautomerism remains speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis

Specific FT-IR and Raman spectra for this compound have not been found in the reviewed literature. These techniques are essential for identifying the functional groups and providing a "molecular fingerprint" of the compound.

FT-IR Spectroscopy: Would be expected to show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹), C-O-C stretching of the ether linkage, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations.

A comparative analysis of experimental and computationally predicted spectra would allow for a detailed assignment of the vibrational modes.

Advanced Mass Spectrometry for Isotopic Profiling and Fragmentation Pathways

There is no available mass spectrometry data for this compound. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), would be necessary to confirm the elemental composition of the molecule through accurate mass measurement. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would provide a characteristic signature. Tandem mass spectrometry (MS/MS) experiments would be required to establish the fragmentation pathways, offering insights into the compound's structure and bond strengths.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (If Applicable)

The structure of this compound does not possess a chiral center, and therefore, it is an achiral molecule. Consequently, chiroptical spectroscopy techniques, which are used to study chiral molecules, are not applicable for the analysis of this compound.

Computational Chemistry and in Silico Modeling of 2 2 Chloropyridin 4 Yloxy Benzonitrile

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of a molecule. researchgate.net These methods involve solving approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule, which fundamentally govern its stability and chemical behavior. researchgate.netnih.gov For 2-(2-Chloropyridin-4-yloxy)benzonitrile, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G, are used to optimize the molecular geometry and compute various electronic descriptors. nih.gov

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more polarizable and reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich benzonitrile (B105546) and ether moieties, while the LUMO may be distributed across the electron-deficient chloropyridine ring.

Table 1: Representative Frontier Molecular Orbital Data This table provides illustrative values based on typical FMO analyses of similar aromatic compounds.

ParameterEnergy (eV)Significance
HOMO Energy -6.5 eVRepresents the molecule's ability to donate electrons.
LUMO Energy -1.2 eVRepresents the molecule's ability to accept electrons.
Energy Gap (ΔE) 5.3 eVIndicates high kinetic stability and relatively low reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic reagents. chemrxiv.orgnih.gov The MEP map illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials. researchgate.net

Red/Yellow Regions : Indicate negative potential (electron-rich areas), which are favorable sites for electrophilic attack.

Blue Regions : Indicate positive potential (electron-poor areas), which are susceptible to nucleophilic attack.

Green Regions : Represent neutral or zero potential.

For this compound, the MEP map would likely show negative potential concentrated around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage due to their lone pairs of electrons. bhu.ac.in Positive potential would be expected around the hydrogen atoms of the aromatic rings. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, which are vital for biological recognition. researchgate.netresearchgate.net

Table 2: Predicted MEP Regions and Interaction Propensity

Molecular Region Predicted Electrostatic Potential Likely Interaction Type
Nitrile Nitrogen Atom Negative (Electron-Rich) Electrophilic Attack / Hydrogen Bond Acceptor
Ether Oxygen Atom Negative (Electron-Rich) Electrophilic Attack / Hydrogen Bond Acceptor
Aromatic Ring Hydrogens Positive (Electron-Poor) Nucleophilic Interaction / Hydrogen Bond Donor

| Chlorine Atom | Slightly Negative (Halogen Bonding) | Can act as a halogen bond donor. |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and interactions. nih.gov It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs within the molecule. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). nih.gov

Table 3: Hypothetical NBO Donor-Acceptor Interactions and Stabilization Energies This table illustrates the types of interactions NBO analysis would reveal for the target molecule.

Donor NBO (Occupancy)Acceptor NBO (Occupancy)E(2) (kcal/mol)Interaction Type
LP(1) O-atom π* (C-C) Pyridine (B92270) Ring ~25Resonance; lone pair delocalization
LP(1) O-atom π* (C-C) Benzene (B151609) Ring ~20Resonance; lone pair delocalization
π (C-C) Benzene Ring π* (C≡N) Nitrile Group ~15Hyperconjugation; π-electron delocalization

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum calculations describe the static electronic structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the influence of the surrounding environment (solvation). researchgate.net

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a macromolecule, typically a protein. nih.govresearchgate.net This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of ligand-receptor interactions. nih.govmdpi.com Given the structural similarities to known kinase inhibitors, a relevant biological target for this compound could be a protein kinase, such as c-Met. nih.govresearchgate.net

Docking simulations place the this compound molecule into the binding pocket of a target protein in various possible conformations and calculate a "docking score" for each pose. This score, usually in units of kcal/mol, estimates the binding free energy, with more negative values indicating a higher predicted binding affinity. mdpi.com

The analysis of the best-scoring pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds : Formed between the nitrile nitrogen or ether oxygen (as acceptors) and amino acid residues like serine or lysine (B10760008) in the active site.

Hydrophobic Interactions : Involving the aromatic pyridine and benzene rings with nonpolar residues such as leucine, valine, or phenylalanine.

Halogen Bonds : The chlorine atom on the pyridine ring could potentially form a stabilizing halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the protein.

Table 4: Example of Predicted Interactions from a Molecular Docking Study This table presents a hypothetical binding mode of the compound within a kinase active site.

Interaction TypeFunctional Group of LigandAmino Acid Residue (Example)Distance (Å)
Hydrogen Bond Nitrile NitrogenMET 1211 (Backbone NH)2.9
Hydrophobic (π-π) Benzene RingTYR 12304.5
Hydrophobic Chloropyridine RingVAL 10923.8
Halogen Bond Chlorine AtomGLY 1163 (Backbone C=O)3.2

Ligand-Protein Interaction Profiling

Derivatives of 2-chloropyridine (B119429) have been the subject of molecular docking studies to explore their potential as antitumor agents. For instance, certain 2-chloropyridine derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety have been docked into the active site of telomerase, a key enzyme in cancer progression. nih.gov These studies help in understanding the probable binding models and the structural requirements for potent inhibitory activity. Similarly, other in silico studies have been conducted on pyridine derivatives to assess their potential as inhibitors of enzymes like epidermal growth factor receptor (EGFR). nih.gov

The benzonitrile moiety is also a common feature in molecules designed for specific biological targets. For example, (benzothiazole-2-yl) acetonitrile (B52724) derivatives have been studied as inhibitors of c-Jun N-terminal kinase-3 (JNK3) through 3D-QSAR and docking studies. nih.gov These analyses revealed that such compounds can bind within the ATP pocket of the kinase, with specific hydrogen bonding interactions being crucial for their activity. nih.gov Furthermore, the precise recognition of benzonitrile derivatives by supramolecular macrocycles has been demonstrated through co-crystallization experiments, highlighting the importance of non-covalent interactions such as C-H⋯N, C-H⋯π, and C-H⋯O in molecular recognition. nih.gov

Table 1: Potential Protein Interactions Based on Structural Analogs

Structural MoietyStudied Protein Target(s)Key Interaction Types
2-ChloropyridineTelomerase, EGFRHydrogen bonding, hydrophobic interactions
Benzonitrilec-Jun N-terminal kinase-3 (JNK3)Hydrogen bonding, π-stacking
PyridineVarious kinases, enzymesHydrogen bonding, coordination with metal ions

This table is illustrative and based on studies of structurally related compounds.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. The development of such models for this compound would be invaluable for predicting its behavior and for the rational design of new derivatives with desired characteristics.

While no specific QSAR/QSPR models for this compound were found, numerous studies have been conducted on its constituent chemical classes. For instance, 2D-QSAR studies have been performed on substituted benzimidazole (B57391) derivatives, which share aromatic and heterocyclic features, to correlate their antitubercular activity with various physicochemical descriptors. ijpsr.com These models often employ multiple linear regression (MLR) and partial least squares regression (PLR) analysis. ijpsr.com

Similarly, 3D-QSAR models, including Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA), have been developed for (benzothiazole-2-yl) acetonitrile derivatives as JNK3 inhibitors. nih.gov Such models provide insights into the spatial arrangement of chemical features that are critical for biological activity. For nitrogen-containing heterocyclic compounds, machine-learning-based QSAR approaches have been utilized to understand the structural features that influence their inhibitory activity against targets like human N-myristoyltransferase (Hs-NMT). nih.gov

The development of a robust QSAR/QSPR model for this compound and its analogs would likely involve the calculation of a wide range of molecular descriptors, including:

Topological descriptors: Describing the connectivity of atoms.

Electronic descriptors: Such as atomic charges and dipole moments.

Steric descriptors: Related to the size and shape of the molecule.

Quantum chemical descriptors: Derived from quantum mechanical calculations.

Table 2: Common Descriptors in QSAR/QSPR Models for Related Heterocyclic Compounds

Descriptor TypeExamples
Topological Molecular connectivity indices, Wiener index
Electronic Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, Mulliken charges
Steric Molar refractivity, van der Waals volume
Thermodynamic Enthalpy of formation, Gibbs free energy

This table provides examples of descriptors commonly used in QSAR/QSPR studies of compounds with similar structural features.

In Silico Prediction of Chemical Transformations and Degradation Pathways

Understanding the metabolic fate and degradation pathways of a chemical compound is crucial for assessing its environmental impact and potential for bioaccumulation. In silico tools can predict the likely sites of metabolism and the resulting biotransformation products.

The metabolism of xenobiotics, including compounds like this compound, is primarily mediated by cytochrome P450 (CYP) enzymes in phase I reactions, followed by conjugation reactions in phase II. univie.ac.atnih.gov Computational methods for predicting metabolism often focus on identifying the most probable sites of metabolism (SOMs) on a molecule. univie.ac.at

For this compound, several potential metabolic transformations can be predicted based on its structure:

Hydroxylation: The aromatic rings (both the pyridine and the benzene ring) are likely sites for hydroxylation, a common reaction catalyzed by CYP enzymes.

Dechlorination: The chlorine atom on the pyridine ring could be a site for reductive or oxidative dechlorination.

Ether Bond Cleavage: The ether linkage between the pyridine and benzene rings could be susceptible to cleavage.

Nitrile Group Metabolism: The nitrile group could be hydrolyzed to a carboxylic acid or undergo other transformations.

Predictive models for drug metabolism often utilize rule-based systems or machine learning algorithms trained on large datasets of known metabolic reactions. nih.gov These tools can generate the structures of likely metabolites. univie.ac.at For instance, deep learning models are being developed to predict drug metabolites with increasing accuracy. nih.gov

Table 3: Predicted Metabolic Pathways for this compound

Metabolic ReactionPotential Site(s)Predicted Product(s)
Aromatic HydroxylationBenzene ring, Pyridine ringHydroxylated derivatives
Dechlorination2-position of the pyridine ringDes-chloro derivative
Ether CleavageEther linkage2-Chloropyridin-4-ol and 2-hydroxybenzonitrile
Nitrile HydrolysisBenzonitrile group2-(2-Chloropyridin-4-yloxy)benzoic acid

This table represents hypothetical metabolic pathways based on the chemical structure and known metabolic reactions of similar compounds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 2 Chloropyridin 4 Yloxy Benzonitrile Derivatives

Design and Synthesis of Analogs with Positional and Substituent Modifications

The design and synthesis of analogs of molecules containing the 2-chloropyridin-4-yloxy benzonitrile (B105546) core often involve strategic modifications to probe the chemical space around this central scaffold and optimize biological activity, selectivity, and physicochemical properties. Research into related complex compounds has demonstrated that substitutions on the pyridine (B92270) ring are a key area of interest.

For instance, in the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a derivative containing the 2-chloropyridin-4-yloxy moiety, modifications at the 3-position of the pyridine ring were explored. documentsdelivered.comnih.govosti.gov The introduction of an amino group at this position was found to be a critical modification for enhancing the desired biological activity. documentsdelivered.comnih.govosti.gov

The general synthetic approach to such analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction, where a substituted phenol (B47542) (e.g., a derivative of 2-hydroxybenzonitrile) displaces a halogen, commonly at the 4-position of a dihalopyridine. Further modifications can then be carried out on either the benzonitrile or the pyridine ring.

Positional modifications could include shifting the chloro substituent on the pyridine ring or altering the attachment point of the yloxy-benzonitrile group. Substituent modifications may involve introducing a variety of functional groups onto either aromatic system to modulate properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution.

Impact of Structural Variations on Receptor Binding Affinity

The benzonitrile group can act as a hydrogen bond acceptor and its orientation relative to the pyridine ring is critical for fitting into the binding pocket of a receptor. Modifications to the benzonitrile ring, such as the introduction of substituents, would be expected to alter the electronic properties and steric profile of the molecule, thereby influencing its binding affinity.

In the broader context of kinase inhibitors containing the pyridin-4-yloxy-phenyl moiety, the pyridine ring often interacts with the hinge region of the kinase domain, a critical interaction for potent inhibition. The chloro substituent at the 2-position of the pyridine ring in 2-(2-chloropyridin-4-yloxy)benzonitrile likely plays a role in modulating the electronics of the pyridine ring and may also have direct interactions within the binding site.

Influence of Scaffolding Modifications on Enzyme Inhibition Kinetics

Modifications to the this compound scaffold have a significant impact on enzyme inhibition kinetics. Studies on the related compound BMS-777607, a Met kinase inhibitor, have provided valuable insights into this aspect. It was found that substitutions on the pyridine ring directly influence enzyme potency. documentsdelivered.comnih.govosti.gov

Specifically, the introduction of an amino group at the 3-position of the pyridine ring was shown to improve enzyme inhibitory activity. documentsdelivered.comnih.govosti.gov This suggests that this modification allows for additional or more favorable interactions with the enzyme's active site.

The following table summarizes the general structure-activity relationships for the pyridine moiety based on the findings from related, more complex kinase inhibitors.

Modification Position (Pyridine Ring) Substituent Effect on Enzyme Potency
3-positionAmino groupImproved potency
Other positionsVariousVariable effects, optimization required

Stereochemical Effects on Biological Interaction Profiles (If Applicable)

There is currently no publicly available research that specifically details the stereochemical effects of this compound derivatives on their biological interaction profiles. The parent compound itself is achiral. The introduction of chiral centers, for example, through the addition of stereogenic substituents on either the pyridine or benzonitrile ring, or on side chains, would necessitate an evaluation of the biological activity of the individual enantiomers or diastereomers. It is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.

Correlation of Structural Parameters with Spectroscopic Signatures and Electronic Properties

Detailed studies correlating the structural parameters of a series of this compound derivatives with their spectroscopic signatures and electronic properties are not extensively documented in the available literature. However, general principles of spectroscopy and computational chemistry can provide an understanding of these relationships.

Spectroscopic Signatures:

1H and 13C NMR: The chemical shifts of the protons and carbons in the pyridine and benzonitrile rings would be sensitive to the electronic effects of substituents. Electron-withdrawing groups would generally lead to downfield shifts of nearby signals, while electron-donating groups would cause upfield shifts.

FT-IR: The characteristic nitrile (C≡N) stretching frequency would be observable in the infrared spectrum. The position of this band could be influenced by substituents on the benzonitrile ring.

Mass Spectrometry: The fragmentation patterns of these derivatives would be dependent on the nature and position of substituents, providing information about the compound's structure.

Electronic Properties: The electronic properties of these derivatives, such as the dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would be significantly influenced by the nature and position of substituents. These parameters are often calculated using computational methods and can be correlated with biological activity in Quantitative Structure-Activity Relationship (QSAR) studies. For example, the electrostatic potential surface would reveal regions of positive and negative potential that are important for intermolecular interactions with a biological target.

Mechanistic Investigations of Biological Interactions Pre Clinical, in Vitro, and Select in Vivo Models

Target Identification and Validation at the Molecular Level

There is no publicly available information on the molecular targets of 2-(2-Chloropyridin-4-yloxy)benzonitrile.

Enzyme Kinetic Studies and Inhibition Mechanisms

No studies detailing the enzyme kinetics or inhibition mechanisms of this compound could be located.

Receptor Binding Assays and Allosteric Modulation

Information regarding receptor binding assays or any potential allosteric modulatory effects of this compound is not available in the public domain.

Protein-Ligand Interaction Analysis via Biophysical Techniques

There are no published studies that have analyzed the protein-ligand interactions of this compound using biophysical techniques.

Cellular Pathway Modulation Studies (In Vitro)

Detailed in vitro studies on the modulation of cellular pathways by this compound have not been reported in the available literature.

Gene Expression Profiling in Response to Compound Treatment

No data from gene expression profiling studies in response to treatment with this compound are publicly accessible.

Cell-Based Assays for Specific Biological Processes (e.g., cell cycle progression, apoptosis induction in research models)

There are no available findings from cell-based assays investigating the effects of this compound on biological processes such as cell cycle progression or apoptosis in research models.

Pre-clinical In Vivo Model Studies for Proof-of-Concept (Excluding Efficacy/Safety/Dosage/Clinical Data)

Target Engagement Validation in Animal Models

No studies were identified that specifically investigate the direct binding or interaction of this compound with a biological target in an in vivo animal model. Research has focused on larger molecules that contain this chemical group. For instance, the compound N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), which features the 2-chloropyridin-4-yloxy substructure, has been studied as a Met kinase inhibitor. nih.govresearchgate.netosti.gov However, data isolating the target engagement of the this compound fragment itself is not available.

Mechanistic Biomarker Assessment in Animal Studies

Consistent with the lack of target engagement data, there is no available information on the assessment of mechanistic biomarkers in animal studies following administration of this compound. Studies on derivatives like BMS-777607 have demonstrated effects on biomarkers related to the Met kinase pathway in tumor xenograft models, but these findings cannot be directly attributed to the this compound compound alone. nih.govresearchgate.netosti.gov

Advanced Analytical Methodologies for Research and Characterization of 2 2 Chloropyridin 4 Yloxy Benzonitrile

Chromatographic Separation Techniques (HPLC, GC-MS) for Purity Assessment and Isolation of Metabolites (In vitro)

Chromatographic techniques are indispensable for determining the purity of 2-(2-Chloropyridin-4-yloxy)benzonitrile and for the separation of its metabolites generated during in vitro studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC (RP-HPLC) method is typically developed for the purity assessment of polar and semi-polar compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. A C18 column is a common choice for the stationary phase, providing excellent resolving power for a wide range of aromatic compounds. sielc.comhelixchrom.com

The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comresearchgate.net Gradient elution, where the proportion of the organic modifier is increased over time, is frequently used to ensure the efficient elution of all components, from polar to non-polar, providing sharp peaks and good resolution. researchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the benzonitrile (B105546) and pyridine (B92270) chromophores exhibit strong absorbance.

For the isolation of in vitro metabolites, a similar HPLC setup can be utilized. Following incubation of the parent compound with liver microsomes or other metabolic systems, the resulting mixture is analyzed. frontiersin.org The chromatogram will show the peak for the parent compound and additional peaks corresponding to metabolites. These metabolite peaks can be collected for further structural elucidation.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis
ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A10 mM Ammonium Acetate (B1210297) in Water
Mobile Phase BAcetonitrile
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm
Injection Volume10 µL

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netresearchgate.net For this compound, GC-MS can be employed for purity assessment, particularly for identifying any volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification. nih.gov

The choice of the GC column is critical, with fused silica (B1680970) capillary columns coated with a non-polar or medium-polarity stationary phase being suitable for this type of analysis. The mass spectrometer can be operated in full-scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for the targeted analysis of known impurities.

Table 2: Representative GC-MS Method Parameters for Impurity Profiling
ParameterCondition
ColumnHP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium
Inlet Temperature280 °C
Oven Program100 °C (1 min), then 15 °C/min to 300 °C (5 min)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range50-500 amu

Quantitative Analysis in Complex Biological Matrices (For mechanistic research, not clinical samples)

For in vitro mechanistic studies, such as determining enzyme kinetics or cell permeability, it is crucial to have a reliable method for the quantitative analysis of this compound in complex biological matrices like microsomal incubations or cell lysates. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and selectivity. uva.es

The method involves extraction of the analyte from the biological matrix, typically through protein precipitation or liquid-liquid extraction. env.go.jp An internal standard, a compound structurally similar to the analyte, is added before extraction to correct for any variability in the sample preparation process.

The extracted sample is then injected into an LC-MS/MS system. The analyte is separated from other matrix components by HPLC and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interference from the complex biological matrix.

Table 3: Example LC-MS/MS Parameters for Quantification
ParameterCondition
Extraction MethodProtein precipitation with acetonitrile
LC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Analyte)Precursor Ion > Product Ion
MRM Transition (Internal Standard)Precursor Ion > Product Ion

Method Development for Chirality Assessment (If Applicable)

The structure of this compound does not inherently contain a stereocenter. However, if metabolites of the compound are formed that introduce a chiral center, or if the compound is a precursor to a chiral molecule, the assessment of chirality becomes important. mdpi.comresearchgate.net Chiral HPLC is the most common technique for separating enantiomers. mdpi.comnih.gov

This technique utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers, leading to different retention times. mdpi.comresearchgate.net Common CSPs are based on polysaccharides, proteins, or synthetic polymers. mdpi.com The choice of the CSP and the mobile phase is critical for achieving enantiomeric separation. Both normal-phase and reversed-phase chromatography can be used for chiral separations.

Table 4: Potential Chiral HPLC Method Parameters
ParameterCondition
ColumnChiral stationary phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Isopropanol or Acetonitrile/Water with additives
Flow Rate0.5 - 1.0 mL/min
DetectionUV or Circular Dichroism (CD)

Stability Studies Under Simulated Research Conditions (e.g., pH, light, enzymatic stability in vitro)

Understanding the stability of this compound under various research conditions is crucial for ensuring the integrity of experimental results. Stability studies are typically conducted by exposing the compound to different stress conditions and then analyzing the remaining parent compound and any degradation products using a stability-indicating HPLC method. veeprho.comresearchgate.net

pH Stability: The stability of the compound is assessed at different pH values (e.g., acidic, neutral, and basic) to understand its susceptibility to hydrolysis. veeprho.com Solutions of the compound are prepared in buffers of varying pH and incubated at a specific temperature. Samples are taken at different time points and analyzed by HPLC.

Photostability: To evaluate the impact of light, solutions of the compound are exposed to a controlled light source, such as a xenon lamp, according to ICH Q1B guidelines. veeprho.comresearchgate.net A dark control is run in parallel to differentiate between light-induced degradation and thermal degradation.

Enzymatic Stability (In Vitro): The metabolic stability of the compound is assessed by incubating it with liver microsomes or other enzyme preparations. acs.orgmdpi.com The disappearance of the parent compound over time is monitored by LC-MS/MS. This provides an indication of the compound's susceptibility to metabolism by drug-metabolizing enzymes. frontiersin.orgacs.orgmdpi.com

Table 5: Illustrative Conditions for Stability Studies
Stress ConditionTypical Parameters
Acid Hydrolysis0.1 N HCl at 60 °C
Base Hydrolysis0.1 N NaOH at 60 °C
Neutral HydrolysisWater at 60 °C
Oxidative3% H₂O₂ at room temperature
PhotolyticICH Q1B conditions (1.2 million lux hours and 200 watt hours/m²)
Thermal70 °C / 75% RH

Derivatization and Functionalization for Research Applications

Synthesis of Molecular Probes for Target Engagement Studies

Molecular probes are essential tools for visualizing and quantifying the interaction of a molecule with its biological target. These probes are typically generated by appending a reporter group, such as a fluorescent dye or an affinity tag, to the core molecule.

Fluorescent Tags: The structure of 2-(2-chloropyridin-4-yloxy)benzonitrile offers several potential sites for the attachment of fluorescent tags. The benzonitrile (B105546) ring, for instance, could be functionalized through electrophilic aromatic substitution to introduce a linking group, which can then be conjugated to a fluorophore. Alternatively, the chloro-substituent on the pyridine (B92270) ring could potentially be displaced by a nucleophilic fluorescent dye, although this reaction may require specific catalytic conditions. The choice of fluorophore would depend on the specific experimental requirements, including desired excitation and emission wavelengths, quantum yield, and photostability.

Affinity Tags: For affinity-based target engagement studies, such as chemical proteomics, a tag that allows for the isolation of the target protein is required. Common affinity tags include biotin (B1667282) or clickable alkyne/azide (B81097) moieties for subsequent ligation to a reporter or purification matrix via bioorthogonal chemistry. Similar to fluorescent tagging, these functionalities could be introduced on the benzonitrile or pyridine rings of this compound through appropriate synthetic modifications. The nitrile group itself could also serve as a handle for chemical modification, potentially being hydrolyzed to a carboxylic acid or reduced to an amine, which can then be readily coupled to a tag.

It is important to note that any modification to the parent compound carries the risk of altering its biological activity. Therefore, careful selection of the attachment point and the linker chemistry is crucial to ensure that the probe retains its affinity for the intended target.

Table 1: Potential Functionalization Sites and Corresponding Reporter Groups for Molecular Probe Synthesis

Functionalization SitePotential ModificationReporter Group ExampleApplication
Benzonitrile RingElectrophilic Aromatic Substitution (e.g., nitration followed by reduction to an amine)Fluorescein isothiocyanate (FITC)Fluorescence Microscopy, Flow Cytometry
Pyridine RingNucleophilic Aromatic Substitution of the ChlorineDansyl chlorideFluorescence Polarization Assays
Nitrile GroupHydrolysis to Carboxylic AcidBiotin-amine (via amide coupling)Affinity Purification, Western Blotting
Introduction of a linkerIntroduction of an alkyne or azide groupAzide- or alkyne-modified fluorophore/biotin (via click chemistry)In-gel fluorescence, Chemical Proteomics

Conjugation Strategies for Studying Cellular Uptake Mechanisms (In vitro)

Understanding how a compound enters a cell is fundamental to its development as a research tool or therapeutic agent. Conjugating the compound of interest to a reporter molecule can facilitate the visualization and quantification of its cellular uptake.

For in vitro studies, this compound could be conjugated to cell-impermeable fluorescent dyes to track its internalization. The synthetic strategies would be analogous to those described for molecular probes. For instance, a derivative of the compound bearing a reactive functional group (e.g., a carboxylic acid or an amine) could be synthesized and then coupled to a fluorescent dye.

The resulting conjugate can be incubated with cells in culture, and its uptake can be monitored using techniques such as fluorescence microscopy or flow cytometry. By co-incubating with known inhibitors of specific uptake pathways (e.g., endocytosis inhibitors), it is possible to dissect the mechanism by which the compound enters the cell.

Synthesis of Prodrugs for Mechanistic Studies (Not for clinical administration)

Prodrugs are inactive precursors that are converted into the active form of a drug within the body. In a research context, prodrugs can be valuable tools for studying the mechanism of action of a compound, its metabolic activation, or for achieving controlled release in a specific cellular compartment.

The synthesis of prodrugs of this compound for mechanistic studies could involve masking a key functional group required for its activity. For example, if the nitrile group is found to be essential for its biological effect, it could be temporarily modified into a group that is metabolically labile, such as a tetrazole, which can be converted back to a nitrile in vivo.

Another approach would be to attach a promoiety that enhances a particular property, such as membrane permeability, and is subsequently cleaved off inside the cell to release the active compound. For instance, an ester linkage could be introduced, which would be susceptible to cleavage by intracellular esterases. These non-clinical prodrugs would be instrumental in fundamental research to understand the compound's behavior in a biological system.

Material Science Applications of this compound as a Building Block

The rigid, aromatic structure of this compound suggests its potential as a building block for the synthesis of novel materials with interesting electronic or photophysical properties.

Liquid Crystals: The elongated and polar nature of the molecule could make it a suitable core for the design of liquid crystalline materials. By introducing long alkyl chains at specific positions on the aromatic rings, it might be possible to induce mesophase formation. The polar nitrile and chloro groups could contribute to the dipole moment of the molecule, which is a key factor in determining the liquid crystalline properties.

Polymers: The reactivity of the chloro-substituent on the pyridine ring could be exploited for the synthesis of polymers. For example, it could undergo nucleophilic substitution reactions with difunctional monomers to form polyethers. The benzonitrile moiety could also be a site for polymerization or could be incorporated as a pendant group, potentially imparting specific properties to the resulting polymer, such as thermal stability or a high refractive index.

While the direct application of this compound in material science is not extensively documented, its structural motifs are present in various advanced materials, suggesting a potential for its use in this field.

Future Research Directions and Unanswered Questions

Exploration of Novel Biological Targets for Pyridinyloxy Benzonitrile (B105546) Derivatives

The pyridinyloxy benzonitrile scaffold is a recognized pharmacophore in the design of kinase inhibitors. Derivatives of this structural class have shown activity against a variety of kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer. Future research will likely focus on expanding the scope of biological targets for this class of compounds beyond the currently identified kinases.

A systematic approach to exploring novel targets could involve:

High-Throughput Screening: Screening 2-(2-Chloropyridin-4-yloxy)benzonitrile and a library of its analogs against a broad panel of kinases and other enzyme families. This could uncover unexpected inhibitory activities and open new avenues for therapeutic applications.

Phenotypic Screening: Utilizing cell-based assays to identify compounds that induce a desired physiological effect. Subsequent target deconvolution studies can then be employed to identify the specific molecular target responsible for the observed phenotype.

Chemoproteomics: Employing chemical probes derived from the pyridinyloxy benzonitrile scaffold to pull down interacting proteins from cell lysates, thereby identifying direct binding partners and potential new targets.

Table 1: Potential Novel Biological Target Classes for Pyridinyloxy Benzonitrile Derivatives

Target ClassRationale for ExplorationPotential Therapeutic Areas
Atypical Kinases The unique structural features of the scaffold may allow for selective binding to the less conserved ATP-binding sites of atypical kinases.Various cancers, inflammatory diseases
Epigenetic Modifiers Many epigenetic enzymes have binding pockets that can accommodate kinase inhibitor-like scaffolds.Oncology, neurodegenerative disorders
Metabolic Enzymes Dysregulated metabolism is a hallmark of many diseases, and targeting key metabolic enzymes offers a therapeutic strategy.Metabolic syndrome, cancer
Protein-Protein Interaction Modulators The scaffold could be elaborated to disrupt or stabilize key protein-protein interactions within signaling pathways.Multiple disease areas

Application of Advanced Synthetic Technologies

To accelerate the discovery and development of novel pyridinyloxy benzonitrile derivatives, the application of advanced synthetic technologies will be crucial. These technologies offer significant advantages over traditional batch synthesis in terms of speed, efficiency, and scalability.

Flow Chemistry: The synthesis of heterocyclic ethers like this compound can be significantly optimized using continuous flow chemistry. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially for reactions involving hazardous reagents or intermediates.

Predict the most efficient multi-step synthesis for novel analogs.

Optimize reaction conditions to maximize yield and minimize byproducts.

Identify novel and more sustainable synthetic pathways.

Multi-Omics Approaches to Elucidate Comprehensive Biological Mechanisms

To gain a holistic understanding of the biological effects of this compound and its derivatives, multi-omics approaches will be indispensable. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can map the global cellular changes induced by these compounds.

This comprehensive view will help to:

Elucidate the full spectrum of a compound's mechanism of action , including on-target and off-target effects.

Identify biomarkers that can predict a patient's response to a potential drug.

Uncover mechanisms of drug resistance , enabling the development of strategies to overcome it.

Table 2: Application of Multi-Omics in the Study of Pyridinyloxy Benzonitrile Derivatives

Omics TechniqueInformation GainedPotential Impact
Genomics Identification of genetic mutations that confer sensitivity or resistance.Patient stratification, personalized medicine
Transcriptomics Understanding the changes in gene expression profiles upon treatment.Elucidation of downstream signaling pathways
Proteomics Quantifying changes in protein expression and post-translational modifications.Direct identification of cellular targets and pathways
Metabolomics Profiling changes in cellular metabolite levels.Understanding the impact on cellular metabolism

Design of Next-Generation Chemical Tools Based on the Scaffold

The this compound scaffold can serve as a valuable starting point for the design of next-generation chemical tools to probe biological systems. These tools can provide insights that are often not achievable with traditional biological methods.

Examples of such chemical tools include:

Chemical Probes: These are molecules designed to specifically interact with a protein of interest, allowing for its study in a complex biological environment. Probes based on the pyridinyloxy benzonitrile scaffold could be developed to be highly selective for a particular kinase.

Photoaffinity Probes: These probes can be used to covalently label their target protein upon photoactivation, facilitating target identification and validation.

Fluorescently Labeled Probes: These probes can be used to visualize the subcellular localization of their target protein in living cells.

Theoretical Predictions Guiding Experimental Design

Computational chemistry and theoretical predictions will play an increasingly important role in guiding the experimental design of novel pyridinyloxy benzonitrile derivatives. By using computational models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Key applications of theoretical predictions include:

Structure-Based Drug Design: Using the three-dimensional structure of a target protein to design molecules that will bind with high affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a compound to its biological activity. These models can then be used to predict the activity of virtual compounds.

Molecular Dynamics Simulations: Simulating the dynamic behavior of a compound bound to its target protein to understand the key interactions and predict binding affinity.

By leveraging these advanced computational approaches, the design-make-test-analyze cycle in drug discovery can be significantly accelerated, leading to the more rapid identification of promising new therapeutic candidates based on the this compound scaffold.

Q & A

Q. Q1. What are the optimal reaction conditions for synthesizing 2-(2-Chloropyridin-4-yloxy)benzonitrile?

The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloropyridin-4-ol (or its derivatives) and 4-hydroxybenzonitrile. Key conditions include:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the hydroxyl group .
  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA), which stabilize intermediates and enhance reactivity .
  • Temperature : Reactions are often heated to 80–120°C for 6–24 hours, depending on substituent electronic effects .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures yields >90% purity .

Q. Q2. How can spectroscopic techniques characterize this compound?

  • ¹H/¹³C NMR : The benzonitrile group shows a characteristic singlet for the nitrile carbon (~110 ppm in ¹³C NMR). Pyridine protons resonate as distinct doublets in the aromatic region (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : A sharp peak at ~2230 cm⁻¹ confirms the C≡N stretch .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 245.035 for C₁₂H₇ClN₂O) .

Q. Q3. What are the solubility and stability profiles of this compound?

  • Solubility : Moderately soluble in DMF, DMSO, and dichloromethane; poorly soluble in water. Solubility can be enhanced using co-solvents like ethanol or acetone .
  • Stability : Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the nitrile and chloropyridine groups. Store at 2–8°C in desiccated, amber vials .

Advanced Research Questions

Q. Q4. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The chlorine atom on the pyridine ring acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Electron-withdrawing substituents (e.g., nitrile) on the benzonitrile moiety increase electrophilicity at the pyridine C2 position, accelerating oxidative addition with Pd catalysts. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. Q5. What strategies resolve contradictory data in biological activity assays involving this compound?

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., MCF-7, MDA-MB-231) to rule out cell-specific effects .
  • Metabolite Interference : Use LC-MS to identify degradation products that may confound results .
  • Target Validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm whether observed cytotoxicity is mechanism-based .

Q. Q6. How can computational modeling predict the compound’s binding affinity to kinase targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or CDK2). Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the nitrile and pyridine oxygen .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Methodological Challenges

Q. Q7. How to optimize regioselectivity in derivatization reactions of this compound?

  • Directed Ortho-Metalation : Use a bulky base (e.g., LDA) at −78°C to functionalize the pyridine ring’s ortho position .
  • Protecting Groups : Temporarily block the nitrile with a trimethylsilyl group to direct reactivity to the chloropyridine moiety .

Q. Q8. What analytical methods validate synthetic intermediates with structural ambiguity?

  • X-ray Crystallography : Resolve ambiguous NOE correlations (e.g., distinguishing para vs. meta substitution) .
  • 2D NMR (HSQC, HMBC) : Confirm connectivity between the pyridine and benzonitrile groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.